Hexamethyldisilazane (HMDS) is a colorless liquid organosilicon compound with the formula [(CH3)3Si]2NH []. It belongs to the class of silylamines and is widely used in scientific research for its ability to introduce trimethylsilyl groups into various molecules. HMDS plays a crucial role as a reagent in organic synthesis, surface modification, and material science.
Hexamethyldisilazane is a versatile organosilicon compound with the chemical formula . It is primarily utilized as a reagent in organic synthesis and as a silylating agent, enhancing the volatility of compounds for gas chromatography analysis. Its unique properties make it valuable in various scientific and industrial applications, including photolithography and chemical vapor deposition.
Hexamethyldisilazane can be synthesized through several methods, primarily involving the reaction of trimethylchlorosilane with ammonia under controlled conditions. The compound is commercially available from chemical suppliers and can also be produced in laboratory settings.
Hexamethyldisilazane falls under the category of organosilicon compounds, specifically silazanes, which are characterized by silicon-nitrogen bonds. It is classified as a silylating agent due to its ability to introduce trimethylsilyl groups into organic molecules.
The synthesis of hexamethyldisilazane typically involves the following methods:
Hexamethyldisilazane consists of two silicon atoms connected by nitrogen atoms, with each silicon atom bonded to three methyl groups. The structural formula can be represented as:
Hexamethyldisilazane participates in various chemical reactions, including:
The mechanism by which hexamethyldisilazane operates primarily involves the transfer of trimethylsilyl groups to nucleophilic sites on organic substrates. This process enhances the volatility and stability of sensitive functional groups during analysis or further chemical transformations.
Hexamethyldisilazane has a wide range of scientific uses:
Hexamethyldisilazane (C₆H₁₉NSi₂), systematically named 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine, features a central nitrogen atom bonded to two trimethylsilyl (Si(CH₃)₃) groups. This configuration replaces two hydrogen atoms of ammonia with silyl groups, resulting in a linear Si-N-Si backbone. Electron diffraction studies reveal a silicon-nitrogen bond length of 173.5 pm and an Si-N-Si bond angle of 125.5°. This geometry is comparable to disilazane (H₃Si-NH-SiH₃), indicating minimal steric influence from the methyl groups on the bond angle. The Si-N bonds exhibit partial ionic character due to electronegativity differences (Si: 1.90, N: 3.04), yet retain significant covalent nature through sp³ hybridization at nitrogen and sp³-like orbitals at silicon [1] [5].
The molecule’s symmetry (C₂ᵥ point group) allows for efficient molecular packing in the solid state. Trimethylsilyl groups create a hydrophobic envelope around the nitrogen, shielding the lone pair and reducing nucleophilicity. This steric protection underpins the compound’s kinetic stability against hydrolysis and electrophilic attack under anhydrous conditions [1].
Hexamethyldisilazane is a colorless, volatile liquid with distinct physical properties critical for its handling and applications:
Table 1: Physicochemical Properties of Hexamethyldisilazane
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₆H₁₉NSi₂ | - |
Molar Mass | 161.395 g·mol⁻¹ | - |
Density | 0.77 g·cm⁻³ | 25°C |
Melting Point | -78°C | - |
Boiling Point | 126°C | 760 mmHg |
Refractive Index | 1.4090 | 20°C |
Vapor Pressure | ~10 mmHg | 20°C |
Solubility | Hydrolyzes slowly in water; miscible with organic solvents (e.g., hexane, toluene) | - |
Its low density and moderate boiling point reflect weak intermolecular forces (primarily van der Waals interactions). The compound hydrolyzes slowly with water, releasing ammonia and hexamethyldisiloxane, but is stable in anhydrous environments. The hydrophobic methyl groups confer low surface energy, making it effective for surface modification [1] [7].
Hexamethyldisilazane displays multifaceted reactivity governed by its Si-N bonds and steric environment:
Deprotonation Behavior: Treatment with strong bases (e.g., n-butyllithium) yields alkali metal amides like lithium hexamethyldisilazide (LiHMDS). These derivatives are strong, non-nucleophilic bases pivotal in deprotonating acidic substrates without side reactions [1]:[(CH₃)₃Si]₂NH + C₄H₉Li → [(CH₃)₃Si]₂NLi + C₄H₁₀
Silylation Reactions: Hexamethyldisilazane efficiently replaces labile protons in alcohols, thiols, amines, and carboxylic acids with trimethylsilyl (TMS) groups. Iodine catalysis enhances this process, enabling high-yield derivatization. For amino acids like glutamic acid, silylation facilitates intramolecular cyclization to lactams under mild conditions [1] [4].
Hydrolysis Mechanism: Hydrolysis proceeds via nucleophilic attack of water on silicon, cleaving Si-N bonds. This stepwise process forms intermediates like trimethylsilanol and ammonia, which further react to yield hexamethyldisiloxane:2[(CH₃)₃Si]₂NH + 3H₂O → 2[(CH₃)₃SiOH] + 2NH₃ → [(CH₃)₃Si]₂O + H₂OThe reaction rate increases with acidity or catalysts but remains slow under neutral, anhydrous conditions [1] [7].
Surface Functionalization: Vapor-phase Hexamethyldisilazane reacts with surface silanol (Si-OH) groups on silica or plasma-damaged organosilicate films, replacing O-H bonds with O-Si(CH₃)₃ moieties. This conversion restores hydrophobicity and reduces dielectric constants in materials science applications [7]:≡Si-OH + (CH₃)₃Si-NH-Si(CH₃)₃ → ≡Si-O-Si(CH₃)₃ + [(CH₃)₃Si]NH
Spectroscopic techniques provide definitive fingerprints for identifying Hexamethyldisilazane and monitoring its reactions:
Si-C rocking: 840 cm⁻¹The absence of N-H stretches (3300–3500 cm⁻¹) confirms complete silylation of ammonia [6] [7].
Nuclear Magnetic Resonance (NMR):
²⁹Si NMR: Resonance at δ 6.5 ppm (Si-N<), indicative of silicon in a disilazane environment [1] [4].
Mass Spectrometry: Electron ionization (EI-MS) shows characteristic fragments:
Table 2: Spectroscopic Signatures of Hexamethyldisilazane
Technique | Key Signals | Assignment |
---|---|---|
IR (cm⁻¹) | 1250, 840 | Si-CH₃ deformation, rocking |
930–940 | Asymmetric Si-N-Si stretch | |
2960–2900 | Si-CH₃ asymmetric stretch | |
¹H NMR (δ ppm) | 0.15 (s, 18H) | Si-CH₃ |
¹³C NMR (δ ppm) | 3.5 | Si-CH₃ |
²⁹Si NMR (δ ppm) | 6.5 | (CH₃)₃Si-N< |
MS (m/z) | 73 (100%), 147, 161 | [Si(CH₃)₃]⁺, [M-CH₃]⁺, [M]⁺ |
These spectral features enable precise tracking of silylation reactions and quality control in synthetic workflows [1] [4] [6].
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